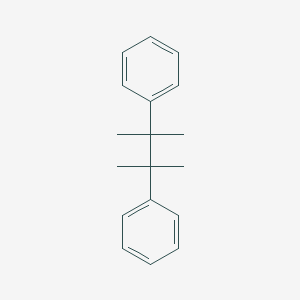

2,3-Dimethyl-2,3-diphenylbutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34859. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethyl-3-phenylbutan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTUJZTUQFXBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062043 | |

| Record name | 1,1'-(1,1,2,2-Tetramethylethylene)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1889-67-4 | |

| Record name | 2,3-Dimethyl-2,3-diphenylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1889-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicumene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-(1,1,2,2-Tetramethylethylene)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,1,2,2-tetramethylethylene)dibenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dicumene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9AUQ66PZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-2,3-diphenylbutane (CAS 1889-67-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2,3-diphenylbutane, also known by synonyms such as Dicumene and Bibenzyl, α,α,α',α'-tetramethyl-, is a symmetrically substituted hydrocarbon.[1] Its chemical structure consists of a butane (B89635) backbone with two methyl and two phenyl groups attached to the second and third carbon atoms.[2] This compound is a white to light yellow crystalline solid at room temperature.[1][3] It is primarily utilized in the polymer industry as a flame retardant synergist and a high-temperature radical initiator for crosslinking and grafting reactions.[4][5] Due to its industrial application, information regarding its biological activity and relevance to drug development is not available in the current scientific literature. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications.

Physicochemical Properties

This compound is a non-polar compound, rendering it insoluble in water but soluble in organic solvents like toluene.[2][5] Its bulky phenyl groups contribute to a relatively high melting and boiling point.[2]

| Property | Value | Source(s) |

| CAS Number | 1889-67-4 | [1] |

| Molecular Formula | C₁₈H₂₂ | [] |

| Molecular Weight | 238.37 g/mol | [] |

| Appearance | White to light yellow flakes or crystalline powder | [1][3] |

| Melting Point | 90 - 110 °C | [1][] |

| Boiling Point | 306.1 °C at 760 mmHg | [1][] |

| Density | 0.95 - 1.1 g/cm³ | [5][] |

| Flash Point | 142.7 °C | [1] |

| Water Solubility | Insoluble | [1] |

| logP | 6.08 | [7] |

Spectroscopic Data

Synthesis

A common method for the synthesis of this compound involves the radical coupling of cumene (B47948).

Experimental Protocol: Synthesis from Cumene

This protocol is based on methods described in the patent literature.[12]

Materials:

-

Cumene

-

An organic peroxide initiator (e.g., t-butyl peroxyalkyl monocarbonate)[12][13]

-

Reaction vessel with stirring and temperature control

Procedure:

-

Charge the reaction vessel with cumene.

-

Heat the cumene to a reaction temperature of 125-145 °C with stirring.[12][13]

-

Slowly add the organic peroxide initiator to the heated cumene over a period of several hours.[12]

-

After the addition is complete, maintain the reaction temperature for an additional period to ensure complete reaction.

-

Cool the reaction mixture to induce crystallization of the product.

-

Isolate the crude this compound by filtration.

-

The product can be further purified by recrystallization from a suitable solvent.

Applications

The primary applications of this compound are in the field of polymer chemistry.

Radical Initiator

Due to the relative weakness of the central carbon-carbon bond, this compound can undergo thermal decomposition at high temperatures (220-310 °C) to form two cumyl radicals.[13] These radicals can then initiate various polymerization, crosslinking, and grafting reactions.[4][14] This property is particularly useful in modifying polymers like polyethylene.[13]

Flame Retardant Synergist

This compound is used as an environmentally friendly alternative to antimony trioxide as a flame retardant synergist, particularly in polypropylene (B1209903) and polystyrene.[4] In the event of a fire, the compound can generate radicals that interfere with the combustion reactions in the gas phase, thus slowing the spread of the flame.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.

Experimental Protocol: HPLC Analysis

This protocol provides a general framework for the HPLC analysis of this compound.[7][15]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water. Phosphoric acid or formic acid can be added to improve peak shape.[7][15]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained. Inject the standards and samples and record the chromatograms.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Relevance to Drug Development

Despite the audience of this guide including drug development professionals, extensive searches of scientific and patent literature did not reveal any information on the application of this compound in pharmacology, drug design, or as a therapeutic agent. Its established use is as an industrial chemical in the polymer industry. There is no evidence to suggest its involvement in any biological signaling pathways. One source mentions its use as a starting material for the synthesis of drug candidates, but provides no specific examples.[1]

Safety Information

This compound may cause skin, eye, and respiratory tract irritation. It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a well-characterized industrial chemical with specific and valuable applications in polymer modification and flame retardancy. Its properties are dictated by its symmetrical, sterically hindered structure. While this guide provides a thorough overview of its chemistry and applications, it is important to note the absence of data regarding its biological effects and its non-relevance to the field of drug development based on currently available information.

References

- 1. Cas 1889-67-4,2,3-Dimethyl-2,3-diphenyl butane | lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1889-67-4 | CAS DataBase [m.chemicalbook.com]

- 4. This compound | 1889-67-4 [chemicalbook.com]

- 5. This compound [frdtech.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,3-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2,3-Dimethylbutane(79-29-8) 1H NMR spectrum [chemicalbook.com]

- 11. google.com [google.com]

- 12. JP2009173580A - Method for producing this compound - Google Patents [patents.google.com]

- 13. This compound:Reactions, uses and Preparation_Chemicalbook [chemicalbook.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Physical and chemical properties of 2,3-Dimethyl-2,3-diphenylbutane

An In-depth Technical Guide to 2,3-Dimethyl-2,3-diphenylbutane

Introduction

This compound, also known as dicumene, is a hydrocarbon characterized by a butane (B89635) backbone with methyl and phenyl groups substituted at the C2 and C3 positions.[1] Its chemical formula is C18H22.[2] The molecule's symmetrical structure and the steric hindrance caused by its bulky substituents make it a subject of interest in stereochemistry and physical organic chemistry.[2] While not a commonly used reagent in many standard applications, it serves as a valuable compound in studies of steric effects and as a radical initiator in specific industrial processes.[3][4] This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and key applications.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid or powder at room temperature.[2][3][5][6] It is a non-polar, hydrophobic compound, rendering it insoluble in water but soluble in various organic solvents such as benzene, toluene, chloroform, and methylbenzene.[1][2][7] The compound is generally stable under standard conditions but can undergo decomposition at elevated temperatures or upon exposure to ultraviolet light.[3][6][8]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C18H22 | [2][7][9][10] |

| Molecular Weight | 238.37 g/mol | [7][9][10] |

| Appearance | White to light yellow powder, flakes, or crystalline solid | [2][3][6] |

| Melting Point | 90-110 °C | [5][7][10] |

| Boiling Point | 306.1 to 335.97 °C (estimate) | [5][7] |

| Density | 0.95 to 0.9859 g/cm³ (estimate) | [5][7] |

| Flash Point | 142.7 °C | [5][7] |

| Vapor Pressure | 0.015 Pa at 20 °C | [7] |

| Water Solubility | Insoluble | [2][3][7][10][11] |

| Refractive Index | 1.5413 (estimate) | [7] |

Table 2: Solubility Data

| Solvent System | Solubility | Notes | Source(s) |

| 10% DMSO >> 90% Corn Oil | ≥ 2.5 mg/mL (10.49 mM) | Clear solution | [9] |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (10.49 mM) | Suspended solution, requires ultrasound | [9] |

Experimental Protocols

Synthesis Methodologies

Several synthetic routes for this compound have been reported, primarily involving coupling reactions.

1. Synthesis via Radical Coupling of Cumene (B47948) (Industrial Method)

A common industrial method involves the thermal decomposition of an organic peroxide in the presence of cumene. This process generates cumyl radicals, which then couple to form the desired product.[4][6][12]

-

Reactants : Cumene (starting material) and an organic peroxide initiator (e.g., t-butyl peroxyisopropyl monocarbonate).[6][12]

-

Reaction Conditions : The thermal decomposition of the peroxide is typically carried out at a temperature between 125 °C and 145 °C.[12] This temperature range is below the boiling point of cumene (152 °C), which enhances reaction efficiency by minimizing distillation of the starting material.[12] The chosen peroxide should ideally have a one-hour half-life temperature between 105 °C and 125 °C.[12]

-

Mechanism :

-

The organic peroxide thermally decomposes to generate initial free radicals.

-

These radicals abstract the tertiary hydrogen from cumene, producing a cumyl radical.

-

Two cumyl radicals then undergo a coupling reaction to form this compound.[12]

-

-

Byproducts : The reaction also yields byproducts such as t-butyl alcohol, isopropyl alcohol, and acetone.[12]

-

Purification : The product can be isolated and purified via crystallization, either by direct cooling or through reprecipitation methods to achieve higher purity.[12]

2. Other Reported Synthetic Routes

-

Grignard/Alkyllithium Reagents : One approach uses benzyl (B1604629) halides which react with alkyllithium or Grignard reagents to attach the phenyl and methyl groups to a butane backbone.[1] This method requires careful control of temperature and stoichiometry.[1]

-

Friedel-Crafts Reaction : Another method involves the acid-catalyzed condensation of acetophenone (B1666503) derivatives, followed by an alkylation step under Friedel-Crafts conditions, typically using a catalyst like aluminum chloride in an anhydrous environment.[3]

Purification Techniques

Post-synthesis, this compound is typically purified using standard laboratory techniques such as:

-

Recrystallization : An effective method for solid compounds to achieve high purity.

-

Chromatography : Used to isolate the product from unreacted starting materials and byproducts.[1]

Chemical Reactivity and Mechanisms

The central carbon-carbon bond in this compound is sterically hindered and can undergo homolytic cleavage under thermal or photochemical conditions to produce two cumyl radicals.

Thermolysis

Thermal decomposition (thermolysis) of this compound occurs at temperatures ranging from 220 °C to 310 °C.[4][6] This process generates cumyl radicals, which are effective at abstracting hydrogen atoms and initiating radical-mediated reactions.[6] This property is utilized in polymer chemistry for grafting monomers like vinyltriethoxysilane (B1683064) (VTEOS) onto polyethylene (B3416737) backbones.[4][6]

References

- 1. zhufengchemical.wordpress.com [zhufengchemical.wordpress.com]

- 2. This compound - A Unique Hydrocarbon [zhufengchemical.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 1889-67-4 [chemicalbook.com]

- 5. chemigran.com [chemigran.com]

- 6. This compound:Reactions, uses and Preparation_Chemicalbook [chemicalbook.com]

- 7. This compound [chembk.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. jssunton.com [jssunton.com]

- 11. This compound CAS#: 1889-67-4 [m.chemicalbook.com]

- 12. JP2009173580A - Method for producing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Dimethyl-2,3-diphenylbutane

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethyl-2,3-diphenylbutane, also known by synonyms such as Dicumene or Bicumyl, is a symmetrical hydrocarbon with significant applications in polymer chemistry and organic synthesis.[1][2][3] Its unique molecular structure, characterized by a sterically hindered carbon-carbon single bond, imparts high thermal stability, making it a valuable high-temperature radical initiator.[3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and key applications relevant to scientific research and development.

Molecular Structure and Identification

This compound is composed of a central butane (B89635) backbone. At the C2 and C3 positions, the hydrogen atoms are substituted with both a methyl group and a phenyl group.[1][2] This substitution results in a highly symmetric and sterically crowded molecule.[1][2] The central C2-C3 bond is relatively weak and can undergo homolytic cleavage at high temperatures to form two stable cumyl radicals.[3]

| Identifier | Value |

| IUPAC Name | This compound[1][4][5] |

| Alternate Name | (2,3-dimethyl-3-phenylbutan-2-yl)benzene[4][5] |

| Synonyms | Dicumene, Bicumyl, alpha,alpha'-Dicumyl[2][3][6] |

| CAS Number | 1889-67-4[7][8][9] |

| Molecular Formula | C18H22[4][5][6][9][10] |

| Molecular Weight | ~238.37 g/mol [5][6][7][10] |

| SMILES | CC(C)(c1ccccc1)C(C)(C)c2ccccc2[4][10] |

| InChI Key | HGTUJZTUQFXBIH-UHFFFAOYSA-N[4][5][6][10] |

Physicochemical and Spectroscopic Data

The compound is a white to light yellow crystalline solid at room temperature and is insoluble in water but soluble in various organic solvents.[2][5][7][11] Its properties make it suitable for applications requiring thermal stability and controlled radical generation.

| Property | Value |

| Appearance | White to light yellow flakes, crystalline powder, or chunks[4][5][7][9][11] |

| Odor | Faint aromatic[7][9] |

| Melting Point | 90-110 °C[5][9][12][13] (Note: Some sources report lower values, e.g., 55 °C[10]) |

| Boiling Point | ~306-336 °C (at 760 mmHg)[9][12][13] |

| Density | ~0.99-1.1 g/cm³ (at 20 °C)[9][12][13] |

| Water Solubility | Insoluble[2][5][7][9][12] |

| Organic Solvent Solubility | Soluble in toluene, benzene, chloroform[2][5] |

| Vapor Pressure | 0.015 Pa at 20 °C[12][13] |

| LogP | 6.08[6] |

| Half-life (in Chlorobenzene) | 10 hr at 237 °C; 1 hr at 259 °C; 0.1 hr at 284 °C[9] |

Experimental Protocols

Synthesis via Radical Coupling of Cumene (B47948)

A prevalent method for synthesizing this compound involves the dimerization of cumyl radicals, which are generated from cumene in the presence of a radical initiator.[8][11][14]

Principle: An organic peroxide is thermally decomposed to generate initial radicals. These radicals abstract the tertiary hydrogen from cumene, producing a stable cumyl radical. Two cumyl radicals then couple to form the final product.[14]

Methodology:

-

Initiation: Cumene and a suitable organic peroxide (e.g., t-butyl peroxyalkyl monocarbonate) are used as starting materials.[11][14] The reaction mixture is heated to a temperature sufficient to induce thermal decomposition of the peroxide (e.g., 125-145 °C), generating peroxide radicals.[11][14]

-

Propagation (Hydrogen Abstraction): The highly reactive peroxide radicals abstract the weakly-bound tertiary benzylic hydrogen atom from cumene, yielding a resonance-stabilized cumyl radical.

-

Termination (Coupling): Two cumyl radicals combine in a coupling reaction to form the stable C-C bond of this compound.[14]

-

Purification: The final product can be purified from the reaction mixture using standard techniques such as recrystallization or chromatography.

Caption: Synthesis of this compound from Cumene.

Analytical Method: Reverse Phase HPLC

The purity and concentration of this compound can be determined using High-Performance Liquid Chromatography (HPLC).[6]

Principle: The nonpolar nature of the compound allows for effective separation on a reverse-phase column, where it is retained longer than more polar impurities.

Methodology: [6]

-

Column: Newcrom R1 or C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid. Phosphoric acid can be used for standard UV detection. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

-

Detection: UV detector or Mass Spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., acetonitrile) before injection.

-

Analysis: The retention time and peak area are compared against a known standard to determine the identity and purity of the compound. This method is scalable for preparative separation to isolate impurities.[6]

Applications in Research and Drug Development

While not a therapeutic agent itself, this compound serves as a critical tool and intermediate in several areas of chemical and materials science.

High-Temperature Radical Initiator

The primary application is as a thermally stable radical initiator.[3][15] Unlike many peroxide or azo-type initiators that decompose at lower temperatures, this compound is stable up to ~200 °C, making it ideal for high-temperature polymer processing.[3] Its thermolysis is used to initiate reactions such as:

-

Polymer Crosslinking and Grafting: It can initiate the grafting of molecules like vinyltriethoxysilane (B1683064) (VTEOS) onto polyethylene (B3416737) backbones at temperatures between 220-310 °C.[8][11]

-

Polymerization: It serves as an initiator for the synthesis of specialty polymers where high reaction temperatures are required.[15]

Flame Retardant Synergist

It is used as a synergist for flame retardants in various polymer systems.[8][9][16] Its addition can enhance the thermal stability of the polymer and reduce the overall amount of flame retardant needed, which helps in preserving the mechanical properties of the material.[8]

Intermediate in Synthesis

The compound serves as an intermediate in the synthesis of more complex diarylalkanes and has been noted as a precursor for pharmaceuticals.[7][16] Its rigid, well-defined structure also makes it a useful model compound for fundamental studies in physical organic chemistry, particularly for investigating steric effects and conformational analysis.[2][7]

Caption: Core Properties and Applications of this compound.

References

- 1. This compound Structure and Synthesis [zhufengchemical.com]

- 2. This compound - A Unique Hydrocarbon [zhufengchemical.com]

- 3. CN106083508A - A kind of preparation method of 2,3 dimethyl 2,3 diphenyl butanes - Google Patents [patents.google.com]

- 4. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 1889-67-4 [chemicalbook.com]

- 9. This compound [frdtech.com]

- 10. This compound [stenutz.eu]

- 11. This compound:Reactions, uses and Preparation_Chemicalbook [chemicalbook.com]

- 12. This compound CAS#: 1889-67-4 [m.chemicalbook.com]

- 13. This compound [chembk.com]

- 14. JP2009173580A - Method for producing this compound - Google Patents [patents.google.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound Market Spectrum: Usage Patterns and Sector Evolution (2025-2032) · Apiary [23dimethyl23diphenylbutanemarketsharemarkettrendsandforec.docs.apiary.io]

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-2,3-diphenylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,3-Dimethyl-2,3-diphenylbutane, a sterically hindered hydrocarbon with applications in polymer chemistry and as a radical initiator. This document details several synthetic methodologies, including radical coupling of cumene (B47948), pinacol (B44631) coupling of acetophenone (B1666503) followed by deoxygenation, Friedel-Crafts alkylation, and a proposed Grignard reagent-based approach. Each method is presented with detailed experimental protocols, quantitative data where available, and visual representations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound, also known as dicumyl, is a symmetrical hydrocarbon characterized by its bulky structure. This feature imparts unique properties, making it a subject of interest in various chemical research and industrial applications. Its primary utility lies in its role as a radical initiator for polymerization and cross-linking reactions. This guide aims to provide a detailed technical resource for the synthesis of this compound, targeting professionals in research and drug development who may utilize it as a building block or a tool in synthetic chemistry.

Synthesis Pathways

Several synthetic routes have been established for the preparation of this compound. The most prominent and practical methods are detailed below.

Radical Coupling of Cumene

This is one of the most common and industrially relevant methods for synthesizing this compound. The reaction proceeds via the generation of cumyl radicals from cumene, which then dimerize. The initiation of this radical formation is typically achieved through the thermal decomposition of an organic peroxide.

A detailed experimental procedure is derived from a patented method:

-

Reaction Setup: A reaction vessel is charged with cumene.

-

Initiator Addition: An organic peroxide, such as t-butyl peroxyalkyl monocarbonate, is added dropwise to the cumene, which is maintained at a reaction temperature of 125-145 °C. The molar ratio of cumene to the organic peroxide is typically around 3:1.[1]

-

Reaction: The mixture is stirred at the elevated temperature for a specified period, often several hours, to ensure the complete decomposition of the peroxide and formation of the product. During the reaction, low-boiling decomposition byproducts can be distilled off.[1]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, allowing the crude this compound to crystallize. The crude product is then purified by recrystallization from a suitable solvent, such as methanol, followed by filtration and drying.[1]

| Parameter | Value | Reference |

| Starting Materials | Cumene, t-butylperoxy-2-ethylhexyl monocarbonate | [1] |

| Molar Ratio | Cumene : Peroxide = 3:1 | [1] |

| Reaction Temperature | 140 °C | [1] |

| Reaction Time | 3 hours dropwise addition, 2 hours aging | [1] |

| Crude Yield | 66.0% | [1] |

| Purity (Crude) | 44.2% | [1] |

| Final Yield (after purification) | 58.2% | [1] |

| Purity (Final) | 94% | [1] |

Table 1: Quantitative data for the synthesis of this compound via radical coupling of cumene.

Pinacol Coupling of Acetophenone and Subsequent Deoxygenation

This two-step pathway involves the reductive coupling of acetophenone to form a vicinal diol, 2,3-diphenyl-2,3-butanediol, which is then deoxygenated to yield the target alkane.

The pinacol coupling is a classic carbon-carbon bond-forming reaction where two carbonyl groups are reductively coupled.

A general procedure for the pinacol coupling of acetophenone is as follows:

-

Reaction Setup: A flask is charged with acetophenone and a suitable solvent under an inert atmosphere.

-

Reductant Addition: A reducing agent, such as a low-valent titanium species (generated in situ from TiCl₄ and a reducing metal like zinc or aluminum), is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature or with gentle heating until the coupling is complete.

-

Work-up: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude 2,3-diphenyl-2,3-butanediol.

-

Purification: The crude diol can be purified by column chromatography or recrystallization.

The Barton-McCombie deoxygenation is a suitable method for the deoxygenation of the vicinal diol. This involves the conversion of the diol to a thiocarbonyl derivative, followed by a radical-mediated reduction.

-

Formation of Thiocarbonyl Derivative: The 2,3-diphenyl-2,3-butanediol is reacted with a thiocarbonylating agent, such as thiophosgene (B130339) or phenyl chlorothionoformate, in the presence of a base (e.g., DMAP) to form a cyclic thionocarbonate.

-

Radical Deoxygenation: The thionocarbonate is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom donor, such as tributyltin hydride or a less toxic alternative like a silane, in a suitable solvent like toluene. The mixture is heated to initiate the radical chain reaction.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to isolate this compound.

Friedel-Crafts Alkylation

A plausible, though less commonly cited, method for the synthesis of this compound is through a double Friedel-Crafts alkylation of benzene (B151609) with a suitable four-carbon dialkylating agent.

-

Reaction Setup: Benzene is used as both the reactant and the solvent in a flask equipped with a stirrer and a reflux condenser. A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added.

-

Alkylating Agent Addition: A solution of 2,3-dichloro-2,3-dimethylbutane (B12835925) in a small amount of benzene is added dropwise to the stirred suspension at a controlled temperature, likely near room temperature.

-

Reaction: The reaction mixture is stirred for several hours to allow for the dialkylation to proceed.

-

Work-up: The reaction is quenched by pouring it over ice and hydrochloric acid. The organic layer is separated, washed with water and a bicarbonate solution, and then dried.

-

Purification: The excess benzene is removed by distillation, and the resulting crude product is purified by recrystallization or column chromatography.

Note: This pathway may be prone to side reactions, including rearrangements and mono-alkylation, and would require careful optimization of reaction conditions.

Grignard Reagent Based Synthesis (Proposed)

A hypothetical route utilizing a Grignard reagent could involve the formation of a cumyl Grignard reagent followed by a coupling reaction.

-

Grignard Reagent Formation: 2-Chloro-2-phenylpropane (cumyl chloride) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form the cumylmagnesium chloride Grignard reagent.

-

Coupling Reaction: The freshly prepared Grignard reagent is then subjected to a coupling reaction. This could potentially be achieved by reacting it with a suitable coupling partner, such as a silver salt (e.g., AgBr) or through an oxidative coupling process.

-

Work-up and Purification: The reaction mixture is quenched with an aqueous acid solution. The organic layer is extracted, washed, dried, and the solvent evaporated. The crude product is then purified by chromatography or recrystallization.

Note: The coupling of tertiary Grignard reagents can be challenging and may lead to elimination byproducts. This route would require significant experimental investigation.

References

Spectroscopic Profile of 2,3-Dimethyl-2,3-diphenylbutane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3-dimethyl-2,3-diphenylbutane (CAS No. 1889-67-4), a sterically hindered hydrocarbon of interest in organic synthesis and material science. Due to the limited availability of public experimental spectral data, this document focuses on predicted spectroscopic characteristics based on the compound's structure, supplemented by general experimental protocols.

Compound Overview

This compound is a white to off-white crystalline solid.[1] Its structure consists of a central butane (B89635) backbone symmetrically substituted with two methyl and two phenyl groups at the C2 and C3 positions. This high degree of substitution results in significant steric hindrance, influencing its chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂ | [1] |

| Molecular Weight | 238.37 g/mol | [1] |

| Melting Point | 90-110 °C | [][3] |

| Boiling Point | 306.1 °C at 760 mmHg | [][3] |

| Density | 0.95 - 1.1 g/cm³ | [][3] |

| Solubility | Insoluble in water; soluble in toluene. | [4] |

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and the known structural features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the NMR spectra are expected to be relatively simple.

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.3 - 1.5 | Singlet | 12H | -CH₃ (Methyl protons) |

| ~ 7.1 - 7.3 | Multiplet | 10H | Ar-H (Aromatic protons) |

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 25 - 30 | -CH₃ (Methyl carbons) |

| ~ 45 - 50 | Quaternary carbons (C2 and C3) |

| ~ 125 - 130 | Aromatic CH carbons |

| ~ 145 - 150 | Aromatic quaternary carbons (ipso-carbons) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by absorptions corresponding to C-H and C=C bonds. A product data sheet from a commercial supplier notes that the infrared spectrum of their product conforms to the expected structure.[5]

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 3000 - 2850 | Strong | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~ 1380 | Medium | C-H bend (methyl) |

| 750 - 700 | Strong | Monosubstituted benzene (B151609) C-H out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the C-C bonds.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 238 | Molecular ion [M]⁺ |

| 119 | Cleavage of the central C2-C3 bond, forming a cumyl cation [C₉H₁₁]⁺ |

| 105 | Loss of a methyl group from the cumyl cation |

| 91 | Tropylium ion [C₇H₇]⁺, a common fragment from alkylbenzenes |

| 77 | Phenyl cation [C₆H₅]⁺ |

Experimental Protocols

3.1. NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

3.2. IR Spectroscopy

An IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry

For mass spectrometry, the sample would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS). Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum, which would then be analyzed for the molecular ion and fragmentation patterns.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound.

References

Solubility Profile of 2,3-Dimethyl-2,3-diphenylbutane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,3-Dimethyl-2,3-diphenylbutane (also known as dicumene) in various organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document summarizes the existing information and presents a standardized experimental protocol for determining the solubility of this compound. This guide is intended to be a valuable resource for laboratory work, process development, and formulation studies.

Core Compound Properties

This compound is a crystalline solid, notable for its thermal stability.[1] Its molecular structure, characterized by a symmetrical butane (B89635) backbone with bulky phenyl and methyl substituents, renders it nonpolar.[2] This inherent nonpolarity is the primary determinant of its solubility behavior, following the principle of "like dissolves like."

Quantitative Solubility Data

| Solvent | Type | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 mg/mL (104.88 mM) | Requires sonication, warming, and heating to 60°C[3] |

| 10% DMSO / 90% Corn Oil | Mixed | ≥ 2.5 mg/mL (10.49 mM) | Clear solution[3] |

| Toluene (Methylbenzene) | Nonpolar Aromatic | Soluble | At 20°C / 68°F[4][5] |

| Benzene | Nonpolar Aromatic | Soluble | -[2] |

| Chloroform | Nonpolar | Soluble | -[2] |

| Water | Polar Protic | Insoluble | -[1][2][4][6] |

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. The most common and reliable method for this purpose is the shake-flask method, followed by quantitative analysis of the saturated solution.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (crystalline solid, purity >95%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Solid: An excess amount of crystalline this compound is added to a series of vials. The excess solid ensures that a saturated solution is formed.

-

Addition of Solvent: A known volume of the selected organic solvent is added to each vial.

-

Equilibration: The vials are sealed to prevent solvent evaporation and placed in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature. The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same constant temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, the samples are then centrifuged.

-

Sample Collection: A sample of the clear supernatant is carefully withdrawn using a syringe. A syringe filter is then attached, and the solution is filtered into a clean vial to remove any remaining microscopic particles. This ensures that only the dissolved solid is analyzed.

-

Quantitative Analysis: The concentration of this compound in the filtered, saturated solution is determined using a validated analytical method, typically HPLC. A calibration curve is prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is expressed as a concentration, for example, in mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of this compound.

References

- 1. jssunton.com [jssunton.com]

- 2. This compound - A Unique Hydrocarbon [zhufengchemical.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 2, 3-Dimethyl-2, 3-Diphenylbutane CAS 1889-67-4 Dmdpb - 2 3-Dimethyl-2 3-Diphenylbutane, CAS 1889-67-4 | Made-in-China.com [m.made-in-china.com]

- 5. This compound [frdtech.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2,3-Dimethyl-2,3-diphenylbutane: A Sterically Hindered Hydrocarbon

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethyl-2,3-diphenylbutane, a notable sterically hindered hydrocarbon. The document details its synthesis, physicochemical properties, and primary applications, with a focus on its role as a radical initiator and a synergist in flame retardant formulations. This guide is intended to be a valuable resource for researchers in organic chemistry, polymer science, and materials science, as well as for professionals in drug development who may utilize sterically hindered motifs in molecular design. The content is supported by experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application of the information presented.

Introduction

This compound, also known as dicumene, is a saturated hydrocarbon characterized by a high degree of steric congestion around its central carbon-carbon bond. This structural feature is imparted by the presence of two phenyl and two methyl groups on adjacent carbons in the butane (B89635) backbone. This steric hindrance profoundly influences its chemical reactivity and thermal stability, making it a subject of significant interest in both academic research and industrial applications.

This guide will explore the fundamental aspects of this compound, from its synthesis and characterization to its utility in polymer modification and as a flame retardant synergist. The inherent stability of this molecule at moderate temperatures, coupled with its ability to generate stable cumyl radicals upon thermal decomposition at elevated temperatures, underpins its primary industrial applications.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂ | [1] |

| Molecular Weight | 238.37 g/mol | [2] |

| CAS Number | 1889-67-4 | [1] |

| Appearance | White to light yellow crystalline powder or flakes | [1][3] |

| Melting Point | 90-110 °C | [2] |

| Boiling Point | 306.1 °C at 760 mmHg | N/A |

| Solubility | Insoluble in water; Soluble in toluene | [1][2] |

| Density | ~1.1 g/cm³ | N/A |

Spectroscopic Characterization Data

While comprehensive, publicly available spectral data for this compound is limited, Table 2 provides expected and reported spectroscopic characteristics. This information is critical for the unambiguous identification and purity assessment of the compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected/Reported Data | Reference |

| ¹H NMR | Due to the molecule's symmetry, simplified signals are expected. Aromatic protons (multiplet), and methyl protons (singlet). | [4] |

| ¹³C NMR | Signals for quaternary, aromatic, and methyl carbons are anticipated. The high symmetry should result in a limited number of distinct signals. | [5] |

| Infrared (IR) Spectrum | Conforms to the expected structure, showing characteristic C-H and C-C bond vibrations. | [3] |

| Mass Spectrometry (MS) | The molecular ion peak and fragmentation pattern would be consistent with the structure. | N/A |

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the desired scale, available starting materials, and required purity.

Synthesis from Cumene (B47948) and Organic Peroxide

This method is a common industrial approach that relies on the radical coupling of cumyl radicals generated in situ.[6]

Experimental Protocol:

-

Reactants: Cumene and a suitable organic peroxide (e.g., t-butylperoxyisopropyl monocarbonate). The molar ratio of cumene to organic peroxide is typically around 3:1.[6]

-

Procedure:

-

A reaction vessel is charged with cumene and heated to a temperature range of 125-145 °C.[6]

-

The organic peroxide is added dropwise to the heated cumene with stirring over a period of several hours.[6]

-

During the addition and a subsequent aging period, low-boiling byproducts are continuously distilled off.[6]

-

After the reaction is complete, the mixture is cooled to 60-80 °C.[6]

-

-

Work-up and Purification:

Friedel-Crafts Alkylation

This classic electrophilic aromatic substitution can be adapted for the synthesis of this compound, although it can be prone to rearrangements and polyalkylation.

Conceptual Workflow:

Caption: Friedel-Crafts Alkylation Workflow.

Grignard Reaction

The reaction of a Grignard reagent with a suitable electrophile can also be employed to construct the sterically hindered carbon skeleton of this compound.

Applications of this compound

The unique properties of this compound make it a valuable compound in several areas, primarily in polymer chemistry.

Radical Initiator

Due to the steric strain in the central C-C bond, this compound undergoes thermal decomposition at elevated temperatures to form two stable cumyl radicals. This property makes it an effective radical initiator for high-temperature polymer processing applications, such as crosslinking and grafting.[7][8]

Thermal Decomposition and Radical Formation:

Caption: Thermal Decomposition of this compound.

Table 3: Half-life of this compound as a Radical Initiator

| Temperature | Half-life |

| 230 °C | ~30 minutes |

Flame Retardant Synergist

This compound is widely used as a synergist in flame retardant formulations, particularly for polypropylene (B1209903) and polystyrene. It is often used as an environmentally friendly replacement for antimony trioxide.[9] When used in conjunction with halogenated flame retardants, the cumyl radicals generated upon heating can enhance the flame retardant effect.

Quantitative Data on Flame Retardancy:

The use of this compound as a synergist can lead to a significant improvement in the flame retardant properties of polymers, as demonstrated by standard flammability tests.

Table 4: Effect of this compound on the Flammability of Polymer Formulations

| Polymer System | Flame Retardant Package | LOI (%) | UL-94 Rating |

| Polypropylene | Halogenated FR | Increased | Improved to V-0 |

| Polystyrene (EPS) | Halogenated FR | Increased | Improved |

Note: Specific values are dependent on the full formulation.

Relevance in Drug Development and Medicinal Chemistry

While not a common scaffold in drug molecules, the study of sterically hindered alkanes like this compound is relevant to drug development. The principles of steric hindrance are crucial in understanding drug-receptor interactions, enzyme inhibition, and the metabolic stability of drug candidates.

The introduction of sterically bulky groups is a common strategy in medicinal chemistry to:

-

Enhance selectivity: By designing molecules that fit specifically into the binding pocket of a target receptor while being sterically excluded from off-target receptors.

-

Improve metabolic stability: Steric hindrance can shield metabolically labile sites on a drug molecule from enzymatic degradation, thereby increasing its half-life in the body.

-

Modulate physicochemical properties: The introduction of bulky alkyl groups can influence properties such as lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.

Therefore, while this compound may not be a direct pharmaceutical precursor, it serves as an excellent model compound for studying the effects of extreme steric congestion, providing valuable insights for the rational design of new therapeutic agents.

Conclusion

This compound is a sterically hindered hydrocarbon with unique properties that make it a valuable tool in both academic research and industrial applications. Its utility as a high-temperature radical initiator and a flame retardant synergist is well-established. For researchers and professionals in drug development, it serves as a compelling example of how steric effects can be harnessed to control reactivity and stability, principles that are fundamental to the design of effective and safe medicines. This technical guide has provided a comprehensive overview of this fascinating molecule, with the aim of fostering further research and application.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,3-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. JP2009173580A - Method for producing this compound - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Commercial Suppliers and Research Applications of 2,3-Dimethyl-2,3-diphenylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2,3-diphenylbutane, also known as dicumene, is a hydrocarbon of significant interest in various fields of chemical research and industrial application. Its primary utility stems from its function as a high-temperature radical initiator and a synergist in flame retardant formulations. This technical guide provides an in-depth overview of commercially available sources of this compound for research purposes, its principal applications, and available toxicological data.

It is important to note at the outset that while this compound is well-characterized in materials science and polymer chemistry, extensive research into its direct biological effects and interactions with cellular signaling pathways is not publicly available at this time. Therefore, its application in drug development is not a current area of focus in the scientific literature.

Commercial Suppliers

A variety of chemical suppliers offer this compound for research and development purposes. The purity, quantity, and pricing can vary, so it is advisable to contact the suppliers directly for the most current information.

| Supplier | Purity | Available Quantities | Contact Information | Notes |

| Thermo Fisher Scientific (Acros Organics) | ≥95% | 25 g, 100 g | --INVALID-LINK-- | Crystalline powder or flakes.[1][2] |

| MedChemExpress | Research Grade | Inquire for details | --INVALID-LINK-- | For research use only.[3] |

| ChemicalBook | ≥99.0%, 99.9%, 99.99% HPLC | 1 kg, 25 kg, bulk | --INVALID-LINK-- | Lists multiple suppliers, primarily from China.[4] |

| Pharmaffiliates | High Purity | Inquire for details | --INVALID-LINK-- | Login required for price and availability.[5] |

| Hunan Farida Technology Co., Ltd. | ≥95.0% | Inquire for details | --INVALID-LINK-- | Trade name: FARIDA DMDPB.[6] |

| Haihang Industry | ≥97% | 1 kg, 25 kg, 40-60 tons/month | --INVALID-LINK-- | Sample available.[7] |

| Suzhou Senfeida Chemical Co., Ltd. | Inquire for details | kg to tons | --INVALID-LINK-- | Offers various incoterms and payment options.[8] |

Core Applications in Research

The primary research applications of this compound are centered on its ability to generate stable cumyl radicals upon thermolysis.

Radical Initiator in Polymer Chemistry

This compound serves as a high-temperature initiator for radical polymerization and grafting reactions.[3] The thermal decomposition of the central carbon-carbon bond generates two cumyl radicals.

Experimental Workflow: Radical Generation via Thermolysis

References

- 1. myuchem.com [myuchem.com]

- 2. fishersci.dk [fishersci.dk]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. jssunton.com [jssunton.com]

- 6. 2,3-Dimethyl-2-phenylbutane | C12H18 | CID 520256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1889-67-4 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application of 2,3-Dimethyl-2,3-diphenylbutane in Polymer Crosslinking: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2,3-diphenylbutane (DMDPB), also known as bicumyl, is a carbon-centered radical initiator utilized for the crosslinking of various polymers.[1] Its distinguishing characteristic is its high thermal stability, requiring elevated temperatures for decomposition, which makes it particularly suitable for processing polymers at high temperatures where more common peroxide initiators would decompose prematurely.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of DMDPB for polymer crosslinking.

DMDPB functions as a crosslinking agent by thermally decomposing to form two cumyl radicals. These highly reactive radicals then abstract hydrogen atoms from the polymer chains, creating polymer macroradicals. The subsequent combination of these macroradicals results in the formation of a three-dimensional crosslinked network, which enhances the mechanical, thermal, and chemical resistance properties of the polymer.[2][3]

Data Presentation

Due to the limited availability of public domain quantitative data specifically for this compound, the following tables present representative data for the effects of peroxide crosslinking on high-density polyethylene (B3416737) (HDPE), using other common peroxide initiators as a proxy. These trends are expected to be similar for DMDPB, although the specific concentrations and processing temperatures will differ.

Table 1: Effect of Peroxide Concentration on the Mechanical Properties of High-Density Polyethylene (HDPE)

| Initiator Concentration (phr)* | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| 0 (Neat HDPE) | 25.3 | 1.1 | > 600 |

| 0.5 | 23.1 | 1.2 | 450 |

| 1.0 | 21.5 | 1.3 | 300 |

| 1.5 | 20.4 | 1.4 | 150 |

| 2.0 | 19.8 | 1.5 | 50 |

*Data is representative and based on studies using dicumyl peroxide. The optimal concentration for DMDPB may vary.

Table 2: Influence of Peroxide Crosslinking on Gel Content and Crosslink Density of Polyethylene

| Initiator Concentration (phr)* | Gel Content (%) | Crosslink Density (mol/cm³) |

| 0 | 0 | 0 |

| 0.5 | 65 | 1.2 x 10⁻⁴ |

| 1.0 | 80 | 2.5 x 10⁻⁴ |

| 1.5 | 88 | 3.8 x 10⁻⁴ |

| 2.0 | 92 | 5.1 x 10⁻⁴ |

*Data is representative and based on studies using dicumyl peroxide.

Signaling Pathways and Mechanisms

The crosslinking of polymers using this compound is a free-radical process. The following diagram illustrates the key steps involved in the reaction mechanism.

Caption: Mechanism of polymer crosslinking initiated by DMDPB.

Experimental Protocols

Protocol 1: Melt Mixing and Crosslinking of Polyethylene with DMDPB

This protocol describes a general procedure for the crosslinking of polyethylene using this compound in a laboratory-scale internal mixer.

Materials and Equipment:

-

Polyethylene (e.g., HDPE, LDPE, LLDPE) powder or pellets

-

This compound (DMDPB)

-

Internal mixer with temperature and rotor speed control (e.g., Brabender or Haake type)

-

Compression molding press with heating and cooling capabilities

-

Molds for sample preparation

-

Analytical balance

Procedure:

-

Drying: Dry the polyethylene resin in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

-

Mixer Preparation: Preheat the internal mixer to a temperature below the decomposition temperature of DMDPB, typically in the range of 140-160°C, depending on the melting point of the polyethylene grade. Set the rotor speed to 50-60 rpm.

-

Polymer Loading: Add the dried polyethylene to the preheated mixer and allow it to melt and homogenize for 3-5 minutes.

-

Initiator Addition: Once the polymer is fully molten and a stable torque is observed, add the pre-weighed amount of DMDPB to the mixer.

-

Melt Compounding: Continue mixing for another 5-7 minutes to ensure uniform dispersion of the initiator within the polymer matrix.

-

Crosslinking: Increase the temperature of the mixer to the desired crosslinking temperature, which for DMDPB is typically in the range of 220-280°C. The half-life of DMDPB is approximately 30 minutes at 230°C.[2] Monitor the torque, which will increase as crosslinking proceeds. The reaction time will depend on the temperature and the desired degree of crosslinking, typically ranging from 5 to 15 minutes.

-

Sample Collection: Once the crosslinking is complete (indicated by a plateau in the torque curve), stop the rotors and quickly remove the crosslinked polymer from the mixer.

-

Compression Molding: Immediately transfer the hot, crosslinked polymer to a preheated mold in the compression press. The press temperature should be similar to the crosslinking temperature.

-

Molding Cycle: Apply a pressure of approximately 10 MPa for 5-10 minutes to form a sheet of the desired thickness.

-

Cooling: Cool the mold under pressure to room temperature.

-

Sample Conditioning: Remove the crosslinked polymer sheet from the mold and condition it at room temperature for at least 24 hours before further characterization.

Caption: Experimental workflow for polymer crosslinking with DMDPB.

Protocol 2: Determination of Gel Content in Crosslinked Polyethylene

This protocol is based on the ASTM D2765 standard for determining the insoluble fraction of crosslinked polyethylene by solvent extraction.[1]

Materials and Equipment:

-

Crosslinked polyethylene sample

-

Xylene (reagent grade)

-

Extraction apparatus (Soxhlet or equivalent)

-

120-mesh stainless steel screen cage

-

Analytical balance (accurate to 0.1 mg)

-

Drying oven (vacuum or circulating air)

-

Fume hood

Procedure:

-

Sample Preparation: Cut a small piece of the crosslinked polyethylene (approximately 0.3 g) into small fragments or thin films to maximize the surface area for extraction.

-

Initial Weighing: Accurately weigh the empty mesh cage (W₁). Place the prepared sample into the cage and weigh the cage with the sample (W₂).

-

Extraction: Place the sample-containing cage into the extraction apparatus. Add a sufficient amount of xylene to the flask and assemble the apparatus. Heat the xylene to its boiling point and perform the extraction for 12 hours. The extraction should be conducted in a well-ventilated fume hood.

-

Drying: After extraction, carefully remove the cage from the apparatus and allow the excess solvent to evaporate in the fume hood. Then, dry the cage with the extracted sample in a vacuum oven at 80°C for at least 4 hours, or until a constant weight is achieved.

-

Final Weighing: Allow the cage and sample to cool to room temperature in a desiccator and then weigh them (W₃).

-

Calculation of Gel Content: The gel content is calculated using the following formula:

Gel Content (%) = [(W₃ - W₁) / (W₂ - W₁)] x 100

Where:

-

W₁ = Weight of the empty cage

-

W₂ = Initial weight of the cage and sample

-

W₃ = Final weight of the cage and the extracted, dried sample

-

Conclusion

This compound is a valuable radical initiator for the crosslinking of polymers that require high processing temperatures. Its high thermal stability allows for a controlled initiation of the crosslinking reaction at elevated temperatures, leading to the formation of a robust polymer network with enhanced properties. The protocols and data presented in this document provide a foundation for researchers and scientists to explore the application of DMDPB in their polymer systems. It is important to note that the optimal conditions, including initiator concentration and processing parameters, will need to be determined empirically for each specific polymer and application.

References

Application Notes and Protocols for Thermal Initiation with 2,3-Dimethyl-2,3-diphenylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2,3-diphenylbutane (DMDPB), also known as dicumene, is a thermal initiator utilized in a variety of chemical processes, most notably in the modification of polymers.[1] Its symmetrical carbon-carbon bond homolytically cleaves at elevated temperatures to generate two stable cumyl radicals. This characteristic makes it an effective initiator for free-radical polymerization, crosslinking, and grafting reactions, particularly at temperatures where more common peroxide initiators would decompose too rapidly.[2]

These application notes provide a comprehensive overview of the properties of this compound and a detailed protocol for its use as a thermal initiator in the melt grafting of vinyltriethoxysilane (B1683064) (VTEOS) onto polyethylene (B3416737).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Dicumene, Bicumene | [3][4] |

| CAS Number | 1889-67-4 | [1] |

| Molecular Formula | C₁₈H₂₂ | [1] |

| Molecular Weight | 238.37 g/mol | [5] |

| Appearance | White to light yellow flakes or crystalline powder | [1] |

| Melting Point | 115-130 °C | [6] |

| Solubility | Insoluble in water; soluble in organic solvents like toluene. | [1][3] |

Thermal Decomposition and Half-Life Data

The efficacy of this compound as a thermal initiator is dictated by its decomposition kinetics. The half-life of the initiator at various temperatures is a critical parameter for designing experimental protocols.

| Temperature | Half-Life | Solvent | Reference |

| 230 °C | ~30 minutes | Not Specified | [2] |

| 237 °C | 10 hours | Chlorobenzene | [1] |

| 259 °C | 1 hour | Chlorobenzene | [1] |

| 284 °C | 0.1 hour (6 minutes) | Chlorobenzene | [1] |

Reaction Mechanism: Free Radical Grafting

The thermal initiation process using this compound for grafting vinyl monomers onto a polymer backbone, such as polyethylene, proceeds through a well-established free-radical chain mechanism.

Experimental Protocol: Melt Grafting of VTEOS onto Polyethylene

This protocol details a general procedure for the melt grafting of vinyltriethoxysilane (VTEOS) onto high-density polyethylene (HDPE) using this compound as the thermal initiator. This process is typically carried out in a twin-screw extruder.[3][4]

Materials:

-

High-Density Polyethylene (HDPE) pellets

-

Vinyltriethoxysilane (VTEOS)

-

This compound (DMDPB)

-

Antioxidant (optional, e.g., Irganox 1010)

-

Nitrogen gas supply

Equipment:

-

Twin-screw extruder with multiple temperature zones

-

Gravimetric or volumetric feeders for solids and liquids

-

Water bath for cooling the extrudate

-

Pelletizer

-

Drying oven

Procedure:

-

Premixing:

-

Dry the HDPE pellets in an oven at 80-90°C for at least 4 hours to remove any residual moisture.

-

Prepare a dry blend of the HDPE pellets and the desired amount of this compound. A typical concentration range for DMDPB in such applications is 0.1-2.0 wt.% relative to the polyethylene.

-

-

Extrusion:

-

Set the temperature profile of the twin-screw extruder. For the grafting of VTEOS onto HDPE using DMDPB, a temperature range of 220-310°C is recommended.[3][4] A representative temperature profile might be:

-

Feed zone: 180°C

-

Melting zones: 200-240°C

-

Reaction zones: 260-290°C

-

Die: 280°C

-

-

Purge the extruder with nitrogen to create an inert atmosphere and minimize oxidative side reactions.

-

Feed the premixed HDPE and DMDPB into the main hopper of the extruder at a constant rate.

-

Inject the liquid VTEOS into a downstream barrel section of the extruder where the polymer is in a molten state. The concentration of VTEOS can be varied, but a typical range is 1-5 wt.%.

-

-

Cooling and Pelletizing:

-

The molten extrudate exiting the die is cooled in a water bath.

-

The cooled polymer strand is then fed into a pelletizer to produce grafted polyethylene pellets.

-

-

Drying and Storage:

-

The pellets are dried in an oven to remove surface moisture.

-

Store the final product in a dry, airtight container.

-

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS).

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[7]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Flush skin with plenty of water.

-

Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

-

Inhalation: Move to fresh air.

-

Applications

The primary application of this compound as a thermal initiator is in the polymer industry.

-

Crosslinking and Grafting: It is used to initiate crosslinking and grafting reactions in various polymers, including polyolefins, to improve their mechanical, thermal, and chemical resistance properties.[1][3]

-

Flame Retardant Synergist: It can act as a synergist with flame retardants in polymers, enhancing their fire-resistant properties.[6]

-

High-Temperature Polymer Modification: Due to its high decomposition temperature, it is particularly suitable for modifying engineering plastics that are processed at elevated temperatures.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Express Polymer Letters [expresspolymlett.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: HPLC Analysis of 2,3-Dimethyl-2,3-diphenylbutane and its Byproducts

Abstract

This application note presents a detailed protocol for the quantitative analysis of 2,3-Dimethyl-2,3-diphenylbutane and its potential byproducts using High-Performance Liquid Chromatography (HPLC). This compound is a hydrocarbon that can be a product of the thermal decomposition of dicumyl peroxide in cumene[1][2]. The analytical method described herein is designed for researchers, scientists, and drug development professionals to ensure the purity and quality control of this compound. The method is capable of separating the main compound from its common precursors and byproducts, including cumene (B47948), cumene hydroperoxide, dicumyl peroxide, and acetophenone.

Introduction

This compound is a chemical intermediate with applications in polymer synthesis and other organic reactions[1][2]. Its synthesis, often involving the decomposition of peroxides, can lead to a variety of byproducts that may affect the quality and performance of the final product. Therefore, a reliable analytical method is crucial for the characterization of the reaction mixture. This application note details a robust HPLC method for the simultaneous separation and quantification of this compound and key related substances.

Experimental

Instrumentation and Columns

A standard HPLC system equipped with a UV detector is suitable for this analysis. The separation is achieved on a reverse-phase column, which separates compounds based on their hydrophobicity.

-

HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: Newcrom R1, 4.6 x 100 mm, 3 µm, 100 Å, or a similar reversed-phase C18 column.[3]

Reagents and Standards

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)[4]

-

Reference standards of this compound, cumene, cumene hydroperoxide, dicumyl peroxide, and acetophenone.

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation:

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | Newcrom R1 (4.6 x 100 mm, 3 µm) or equivalent C18 |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-100% B in 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 207 nm[3] or 254 nm |

Protocols

Standard Solution Preparation

-